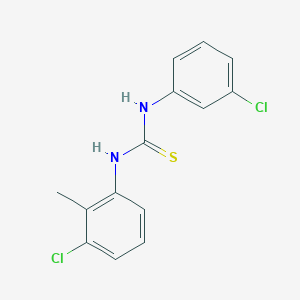
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been studied as a potential herbicide and pesticide. In materials science, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been studied for its potential applications in the synthesis of new materials with unique properties.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In animal studies, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to improve cognitive function and memory retention. It has also been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its low toxicity. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in aqueous solutions.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea. One direction is the development of new synthetic methods for N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea that can improve its yield and purity. Another direction is the study of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea and its potential applications in various fields such as agriculture and materials science.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea involves the reaction of 3-chloroaniline and 3-chloro-2-methylphenylisothiocyanate in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea as a white solid with a melting point of 235-236°C. The purity of the synthesized compound can be determined by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c1-9-12(16)6-3-7-13(9)18-14(19)17-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOZTRVKGKRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

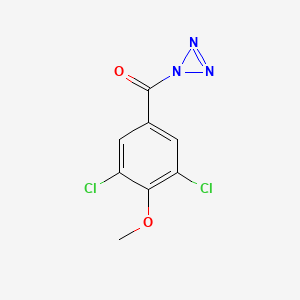
![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)
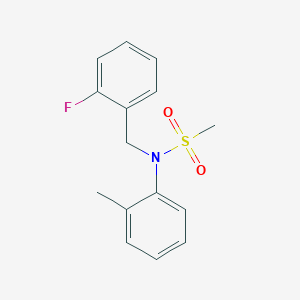
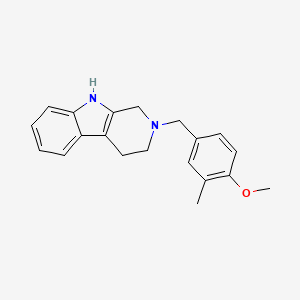
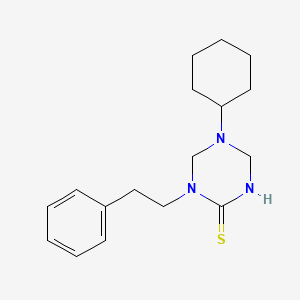

![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)